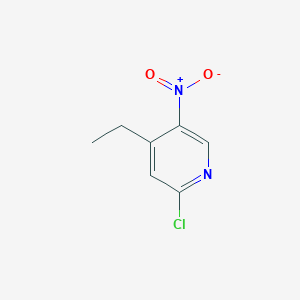
2-Chloro-4-ethyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, an ethyl group at the fourth position, and a nitro group at the fifth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-5-nitropyridine typically involves the nitration of 2-chloro-4-ethylpyridine. The process can be summarized as follows:
Starting Material: 2-Chloro-4-ethylpyridine.
Nitration Reaction: The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the fifth position.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and safety.
Purification and Isolation: Utilizing industrial-scale purification techniques such as distillation and crystallization to isolate the final product.
化学反応の分析
Types of Reactions: 2-Chloro-4-ethyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines under reflux conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Aminopyridine Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Carboxylic Acid Derivatives: From the oxidation of the ethyl group.
科学的研究の応用
2-Chloro-4-ethyl-5-nitropyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Chloro-4-ethyl-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom and ethyl group contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-5-nitropyridine: Lacks the ethyl group, making it less lipophilic.
4-Ethyl-5-nitropyridine: Lacks the chlorine atom, affecting its reactivity.
Uniqueness: 2-Chloro-4-ethyl-5-nitropyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
101251-13-2 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC名 |
2-chloro-4-ethyl-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3 |
InChIキー |
UPCPWQBNVJOZLN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=C1[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


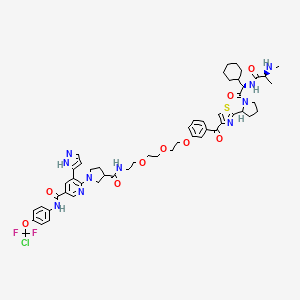
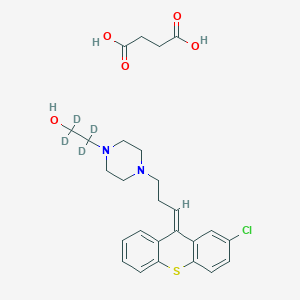
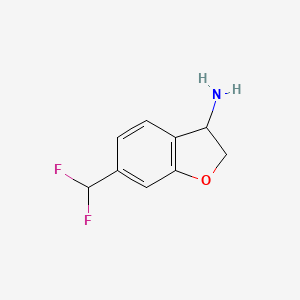
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
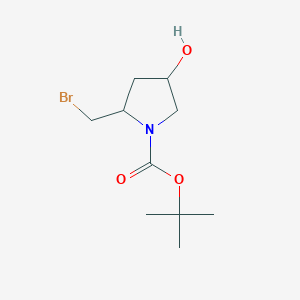
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

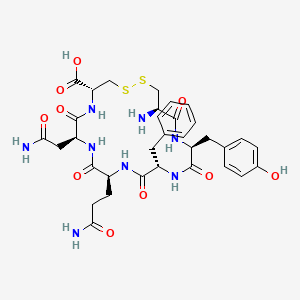
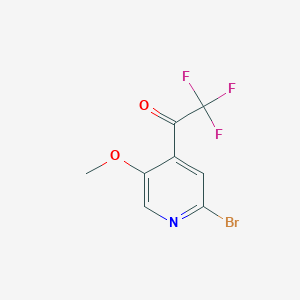
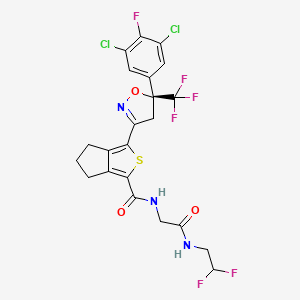

![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
